5-ethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide
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Overview
Description
Scientific Research Applications
Antibacterial Applications
Compounds containing sulfonamido moieties have been synthesized with the aim of discovering new antibacterial agents. For example, Azab et al. (2013) synthesized novel heterocyclic compounds containing a sulfonamido moiety suitable for use as antibacterial agents, with several compounds displaying high activities against bacteria (Azab, Youssef, & El-Bordany, 2013).
Anticancer Applications
The development of sulfonamide derivatives for anticancer applications is a significant area of research. Ghorab et al. (2015) synthesized novel sulfonamide derivatives and investigated their in vitro anticancer activity against human tumor liver cell lines, with some compounds showing higher activity than the standard drug doxorubicin (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).
Anticonvulsant Applications
Sulfonamide compounds have also been explored for their anticonvulsant properties. Farag et al. (2012) evaluated the anticonvulsant activity of synthesized compounds containing a sulfonamide moiety, with some showing significant effects against picrotoxin-induced convulsion (Farag, Abd-Alrahman, Ahmed, Ammar, & Ammar, 2012).
Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which it belongs, have been reported to interact with a wide range of receptor targets .
Mode of Action
It’s worth noting that thiazolo[4,5-b]pyridines have been reported to exhibit a broad spectrum of pharmacological activities .
Biochemical Pathways
Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting they may affect multiple biochemical pathways .
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Properties
IUPAC Name |
5-ethyl-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S3/c1-3-13-9-10-17(25-13)27(23,24)22-15-7-4-6-14(12(15)2)18-21-16-8-5-11-20-19(16)26-18/h4-11,22H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGYXRBBPNCVNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2C)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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